molecular formula C16H16N6O2 B2364093 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1795303-62-6

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2364093
CAS No.: 1795303-62-6
M. Wt: 324.344
InChI Key: KFHIHWAMLOUFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is an organic compound featuring a complex heterocyclic structure. It serves as a vital intermediate in pharmaceutical synthesis and is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one generally follows a multi-step process starting from commercially available precursors. Initial steps typically involve the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions under controlled conditions. Subsequent steps include the introduction of the methyl group and the construction of the pyridazinone ring through various condensation and cyclization reactions. Each synthetic route is optimized to achieve high yields and purity of the final product.

Industrial Production Methods

For industrial-scale production, batch processing or continuous flow systems can be employed. These methods utilize automated reactors and stringent quality control measures to ensure consistent production of high-purity this compound. Advanced chromatographic techniques are used for purification, ensuring that impurities are minimized.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: The presence of the pyridazinone moiety allows for selective oxidation reactions, forming specific oxidized derivatives.

  • Reduction: The compound can be reduced under specific conditions to yield hydrogenated derivatives.

  • Substitution: The heterocyclic structure is amenable to nucleophilic or electrophilic substitution reactions, often involving common reagents such as halogens and organometallic compounds.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: such as potassium permanganate and chromium trioxide.

  • Reducing agents: like sodium borohydride and lithium aluminum hydride.

  • Catalysts: including palladium on carbon and platinum.

Major Products Formed

The major products formed from these reactions vary based on the conditions but typically include oxidized, reduced, or substituted derivatives that retain the core heterocyclic structure.

Scientific Research Applications

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: Its biological activity is of interest, particularly its potential enzyme inhibition properties and interactions with biomolecules.

  • Medicine: The compound is explored for its therapeutic potential in treating various diseases, including its role as an intermediate in drug synthesis.

  • Industry: It is used in the development of agrochemicals and specialty chemicals due to its robust chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is dependent on its ability to interact with specific molecular targets. These interactions often involve:

  • Binding to enzymes: inhibiting their activity and altering metabolic pathways.

  • Receptor modulation: affecting signal transduction processes.

  • Pathway interference: disrupting specific biochemical pathways critical for cellular function.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique in its multi-heterocyclic structure, which imparts distinct chemical and biological properties.

Similar Compounds

  • 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

  • Pyridazin-3(2H)-one derivatives

  • Oxoethyl-substituted heterocycles

Each of these compounds shares some structural features with this compound, but none possess the exact same combination of functional groups and ring systems, giving it a unique set of properties and applications.

Properties

IUPAC Name

2-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-11-7-14-17-8-12-9-20(6-4-13(12)22(14)19-11)16(24)10-21-15(23)3-2-5-18-21/h2-3,5,7-8H,4,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHIHWAMLOUFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CN4C(=O)C=CC=N4)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.